3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVFYXLAVDAODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Intermediate : This compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity.
- Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. Research indicates that sulfonamides can act as inhibitors for enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), which are involved in critical metabolic pathways .
- Antiviral Activity : Some studies have suggested that derivatives of sulfonamides exhibit anti-HIV activity, indicating their potential in antiviral drug development .
Material Science
- Advanced Materials : The compound can be utilized in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique chemical structure allows for the design of materials tailored for specific applications.
- Building Block for Complex Molecules : As a versatile building block, this compound can be used to synthesize more complex molecules that may have novel properties or functions in various applications ranging from pharmaceuticals to agrochemicals .
Case Studies and Research Findings
Several studies highlight the potential applications of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide:
- Biological Evaluation : A study evaluated various sulfonamide derivatives against DDAH and ADI, revealing several compounds with promising inhibitory activity . This suggests that modifications of the original compound could lead to effective therapeutic agents.
- Synthesis of Functionalized Sulfonamides : Research has demonstrated the successful synthesis of functionalized sulfonamides using similar reaction conditions, showcasing the versatility of sulfonamides in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Piperazine-Based Sulfonamides ()
Compounds 6h, 6i, and 6j from share the 4-fluorophenyl sulfonamide motif but incorporate a piperazine ring instead of azetidine. Key differences include:
- Ring Size and Rigidity : Azetidine’s four-membered ring introduces higher ring strain but greater conformational restriction compared to six-membered piperazine. This may enhance binding specificity in biological targets.
- Synthetic Yields and Melting Points : Piperazine derivatives in exhibit melting points ranging from 132–230°C, with yields varying by substituent. Azetidine analogs are expected to have higher melting points due to reduced flexibility .
- Biological Implications : Piperazine’s flexibility may improve interaction with larger binding pockets, whereas azetidine’s rigidity could optimize pharmacokinetics by reducing metabolic degradation .
Table 1: Physical Properties of Selected Sulfonamides
Comparison with Diazepane Sulfonamides ()
Compounds such as 10j (4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride) feature a seven-membered diazepane ring. Key distinctions:
Comparison with Triazine Hybrids ()
Compound 9 (a sulfonamide-triazine hybrid) incorporates a triazine core linked to a 4-chloro-6-[(3,4-dimethylphenyl)amino] group. Unlike the target compound’s azetidine, triazine’s planar structure enables π-π stacking interactions, which may enhance binding to aromatic enzyme pockets. However, the absence of a fluorophenyl group in compound 9 reduces its lipophilicity compared to the target .
Comparison with Bicalutamide ()
Bicalutamide, a clinically used antiandrogen, shares the 4-fluorophenyl sulfonyl group but features a propanamide backbone instead of azetidine. Notable contrasts:
- Acidity : Bicalutamide’s carboxylic acid group (pKa ~3–4) is more acidic than the target’s sulfonamide (pKa ~10), affecting ionization and membrane permeability.
Key Research Findings and Implications
- Synthetic Feasibility : and highlight the use of sulfinate intermediates and SNAr reactions for fluorophenyl sulfonamide synthesis, suggesting viable routes for the target compound .
- Crystallographic Trends: notes that fluorophenyl-containing chalcones exhibit dihedral angles of 7.14°–56.26°, implying that the target’s sulfonyl group may adopt similar conformations to optimize crystal packing or binding .
- Biological Potential: While direct activity data are absent, structural parallels to bicalutamide and piperazine-based sulfonamides (often used in CNS and antimicrobial therapies) suggest possible applications in oncology or infectious diseases .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications. The presence of the fluorophenyl moiety can enhance lipophilicity and biological activity. The chemical structure can be represented as follows:
- Inhibition of Enzymatic Activity :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
Research indicates that modifications to the fluorophenyl and sulfonamide groups can significantly affect the biological activity of the compound. For example:
- Fluorine Substitution : The introduction of fluorine into the phenyl ring has been shown to enhance antibacterial potency. In related studies, compounds with fluorinated phenyl groups exhibited lower minimum inhibitory concentrations (MIC) against various bacterial strains .
- Sulfonamide Variants : Variations in the sulfonamide group can lead to differences in enzyme binding affinity and selectivity. For instance, replacing the -NH group in sulfonamides with a methylene group has been hypothesized to retain potency while increasing lipophilicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 16 | Effective against S. aureus |
| Analog A | PNMT Inhibition | 0.13 | Highly potent compared to other analogs |
| Analog B | Antitumor | 32 | Demonstrated cytotoxic effects on cancer cell lines |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus. The tested compound showed a significant reduction in bacterial viability at concentrations as low as 16 µM . -
Neuropharmacological Effects :
In a pharmacological study, compounds similar to this compound were assessed for their effects on neurotransmitter levels. It was found that these compounds could modulate dopamine and norepinephrine levels through inhibition of PNMT, suggesting potential applications in treating neurological disorders . -
Cytotoxicity Studies :
Research on analogs revealed that modifications to the azetidine structure could lead to increased cytotoxicity against cancer cell lines, indicating that this compound class may have therapeutic potential in oncology .
Q & A
Q. What are the critical steps in synthesizing 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide?
The synthesis involves constructing the azetidine ring, introducing the 4-fluorophenylsulfonyl group, and attaching the dimethylsulfonamide moiety. Key steps include:
- Ring formation : Cyclization reactions using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
- Sulfonylation : Reacting the azetidine precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions.
- Optimization : Reaction parameters (e.g., 60–80°C in dichloromethane) and catalysts (e.g., triethylamine) are critical for yield (>65%) and purity .
Q. Which analytical techniques validate the compound’s purity and structural integrity?
- HPLC : Quantifies purity (>98%) by separating impurities using a C18 column and acetonitrile/water mobile phase .
- NMR spectroscopy : Confirms structural features (e.g., azetidine ring protons at δ 3.8–4.2 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .
- Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ at m/z 347.1) .
Q. What biological targets are associated with this compound?
The sulfonamide and fluorophenyl groups enable interactions with:
- Enzymes : Carbonic anhydrase isoforms (e.g., CA-II) via sulfonamide-Zn²⁺ coordination .
- Receptors : Serotonin transporters (SERT) due to structural similarity to known ligands .
- Antimicrobial targets : Bacterial dihydropteroate synthase (DHPS) inhibition .
Q. Why is the 4-fluorophenylsulfonyl group structurally significant?
- Electron-withdrawing effects : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Steric bulk : The fluorine atom reduces off-target interactions compared to chlorophenyl analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase sulfonylation efficiency by stabilizing intermediates .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes byproduct formation .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., CA-II inhibition ranging from 10–50 nM) may arise from:
- Assay conditions : Variations in pH (7.4 vs. 6.8) or buffer ionic strength .
- Substituent effects : Methyl vs. ethyl groups on the azetidine ring alter steric hindrance .
- Solution stability : Degradation in aqueous media (e.g., hydrolysis of sulfonamide) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina simulations identify binding poses in CA-II (Glide score: −9.2 kcal/mol) .
- QSAR models : Correlate logP (2.8) with antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
- DFT calculations : Analyze electron distribution at the sulfonyl group to predict reactivity .
Q. What strategies mitigate byproduct formation during synthesis?
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chloride.
- Protecting groups : Boc protection of the azetidine nitrogen prevents undesired alkylation .
- In-situ monitoring : Real-time FTIR tracks sulfonamide bond formation (peak at 1160 cm⁻¹) .
Q. How stable is the compound under physiological conditions?
- pH stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 h) due to sulfonamide hydrolysis.
- Thermal stability : Stable at 25°C for 72 h (HPLC purity >95%) but degrades at 40°C .
- Light sensitivity : UV exposure induces azetidine ring opening; store in amber vials .
Q. What structure-activity relationship (SAR) studies guide azetidine ring modification?
- Ring size : Azetidine (4-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and target selectivity .
- Substituents : N,N-dimethyl groups enhance solubility (logS = −3.2) compared to bulkier analogs .
- Sulfonamide position : 1-sulfonamide placement optimizes steric complementarity with CA-II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
